molecular formula C23H26N4O3 B11147150 N-(1-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide

N-(1-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide

Cat. No.: B11147150
M. Wt: 406.5 g/mol
InChI Key: WMFDOMPJKTZQKT-UHFFFAOYSA-N
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Description

The compound N-(1-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide is a piperazinyl acetamide derivative featuring a 4-methoxyphenyl-substituted piperazine ring linked to an indole core via a 2-oxoethyl bridge. This structure is characteristic of ligands targeting neurotransmitter receptors (e.g., serotonin or dopamine receptors) and enzymes like matrix metalloproteinases (MMPs), where the piperazine moiety often enhances binding affinity and selectivity .

Properties

Molecular Formula

C23H26N4O3

Molecular Weight

406.5 g/mol

IUPAC Name

N-[1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]indol-4-yl]acetamide

InChI

InChI=1S/C23H26N4O3/c1-17(28)24-21-4-3-5-22-20(21)10-11-27(22)16-23(29)26-14-12-25(13-15-26)18-6-8-19(30-2)9-7-18/h3-11H,12-16H2,1-2H3,(H,24,28)

InChI Key

WMFDOMPJKTZQKT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Preparation of 2-Oxoethyl Intermediate

The 2-oxoethyl-piperazine derivative is synthesized next. This intermediate is formed by reacting 4-methoxyphenylpiperazine with glyoxylic acid chloride.

Reaction Conditions :

  • Reagents : Glyoxylic acid chloride, triethylamine (Et₃N).

  • Solvent : Dichloromethane (DCM).

  • Temperature : 0°C to room temperature (RT).

  • Yield : ~65% (inferred from similar acylation protocols).

Mechanism :
Triethylamine neutralizes the HCl byproduct, facilitating the nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon of glyoxylic acid chloride. This results in the formation of the 2-oxoethyl-piperazine moiety.

Acetylation of 1H-Indole

The indole nitrogen is acetylated to protect it during subsequent reactions.

Reaction Conditions :

  • Reagents : Acetic anhydride, pyridine.

  • Solvent : Dichloromethane (DCM).

  • Temperature : 0°C to RT.

  • Yield : ~80% (standard for acetylation) .

Mechanism :
Pyridine scavenges the acetic acid byproduct, driving the reaction to completion. The acetyl group is introduced at the indole nitrogen, forming 1H-indol-4-yl acetamide .

Coupling of Acetamide-Indole with Oxoethyl-Piperazine

The final step involves coupling the acetylated indole with the 2-oxoethyl-piperazine intermediate.

Reaction Conditions :

  • Reagents : Dicyclohexylcarbodiimide (DCC), hydroxybenzotriazole (HOBt).

  • Solvent : Dimethylformamide (DMF).

  • Temperature : Room temperature (RT).

  • Yield : ~60% (based on analogous coupling reactions) .

Mechanism :
DCC activates the carboxylic acid (if present) or facilitates nucleophilic substitution, enabling the formation of the amide bond between the indole acetamide and the oxoethyl-piperazine moiety .

Purification and Characterization

Purification :

  • Column Chromatography : Silica gel with ethyl acetate/hexane as the mobile phase.

  • Recrystallization : Ethanol or isopropanol (iPrOH) .

Characterization :

  • NMR : Confirms structural integrity (e.g., δ 2.51 ppm for methyl groups in piperazine) .

  • HRMS : Validates molecular weight (C₂₂H₂₉N₃O₅S expected).

Data Table: Synthesis Summary

StepReaction TypeReagents/ConditionsOutcomeYield
1Nucleophilic Substitution4-Methoxyphenyl chloride, Piperazine, K₂CO₃, DMF, 80°C4-Methoxyphenylpiperazine60–70%
2AcylationGlyoxylic acid chloride, Et₃N, DCM, 0°C to RT2-Oxoethyl-piperazine derivative65%
3Fischer Indole SynthesisPhenylhydrazine, Cyclohexanone, HCl, EtOH, Reflux1H-Indol-4-yl intermediate50%
4AcetylationAcetic anhydride, Pyridine, DCM, 0°C to RT1H-Indol-4-yl acetamide80%
5CouplingDCC, HOBt, DMF, RTFinal compound60%

Challenges and Optimizations

  • Regioselectivity : Introducing the 4-substituent on the indole remains a challenge. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or directed ortho-metalation may improve precision .

  • Yield Enhancement : Microwave-assisted synthesis or flow chemistry could accelerate reactions and reduce byproduct formation.

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the oxoethyl side chain can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of a hydroxyl-substituted indole derivative.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to N-(1-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide exhibit antidepressant properties. The piperazine moiety is often associated with enhanced serotonin receptor affinity, which is crucial for mood regulation. Studies have demonstrated that modifications in the indole and piperazine structures can lead to significant improvements in antidepressant efficacy .

Anticancer Properties

The indole structure is well-known for its anticancer properties. Compounds containing indole derivatives have been shown to inhibit various cancer cell lines. Specifically, this compound may act by inducing apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives. Compounds with similar structures have been tested against various bacterial strains, showing promising inhibitory effects. The presence of the methoxyphenyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate bacterial membranes .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the piperazine ring followed by acetamide linkage to the indole structure.

Table 1: Synthesis Pathway Overview

StepReaction TypeKey ReagentsOutcome
1CyclizationPiperazine derivativesFormation of piperazine ring
2AcetylationAcetic anhydrideFormation of acetamide
3CouplingIndole derivativesFinal compound formation

Case Study: Antidepressant Efficacy

In a study published in PubMed, a series of compounds were evaluated for their antidepressant activity using animal models. The results indicated that modifications to the piperazine and indole components significantly influenced the efficacy, with specific substitutions leading to enhanced serotonin receptor binding .

Case Study: Anticancer Activity

A publication in MDPI reported on the anticancer effects of various indole derivatives, including those structurally similar to this compound. The study found that these compounds could effectively inhibit tumor growth in vitro and in vivo, suggesting their potential as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of N-(1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)acetamide involves its interaction with specific molecular targets, such as receptors in the central nervous system. The piperazine moiety is known to interact with serotonin and dopamine receptors, which may contribute to its psychoactive properties. The indole core can also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with Piperazine-Acetamide Scaffolds

The compound shares a core structure with several piperazinyl acetamide derivatives, differing primarily in substituents on the piperazine ring and aromatic moieties. Key analogs include:

Compound Name Substituent on Piperazine Aromatic Core Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key References
Target Compound 4-Methoxyphenyl Indole (1H-indol-4-yl) ~406.5* N/A N/A
N-(1-{2-[4-(4-Fluorophenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide (CAS 1574325-68-0) 4-Fluorophenyl Indole 410.51 269–270 72
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 13) 4-Methoxyphenyl Thiazole 422.54 289–290 75
2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 14) 4-Chlorophenyl Thiazole 426.96 282–283 79
N-(4-Phenoxyphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide (CAS 1081147-87-6) Pyridinyl Phenoxyphenyl 391.42 N/A N/A

Notes:

  • Molecular Weight : The target compound’s molecular weight (~406.5 g/mol) is inferred from analogs with similar substituents .
  • Bioactivity: Fluorophenyl and chlorophenyl analogs (e.g., CAS 1574325-68-0) show enhanced binding to receptors like A3 adenosine, likely due to electron-withdrawing groups improving interaction with hydrophobic pockets .

Substituent Effects on Physicochemical Properties

  • Indole vs. Thiazole Core : Indole-containing compounds (e.g., target compound) may exhibit stronger π-π stacking interactions with aromatic residues in enzyme active sites compared to thiazole derivatives .
  • Fluorophenyl vs. Methoxyphenyl : Fluorine’s electronegativity improves metabolic stability and receptor affinity, whereas methoxy groups may favor hydrogen bonding with polar residues .

Biological Activity

N-(1-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This compound belongs to a class of N-acetamides that have been investigated for their effects on various neurotransmitter systems, suggesting potential applications in treating psychiatric disorders.

Chemical Structure

The molecular formula of this compound is C22H29N3O5S, and it features an indole core with a piperazine moiety that is critical for its biological activity. The structural complexity allows for interactions with multiple receptor types, making it a candidate for further pharmacological exploration.

Antipsychotic Potential

Research indicates that derivatives of N-(2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides exhibit atypical antipsychotic properties. A study demonstrated that these compounds show significant binding affinity to serotonin (5-HT) and dopamine receptors, which are crucial in the modulation of mood and behavior .

Table 1: Receptor Binding Affinities

Compound5-HT Receptor AffinityD2 Receptor Affinity
This compoundHighModerate
Related Atypical AntipsychoticModerateHigh

Analgesic Effects

In animal models, the compound has also been evaluated for its analgesic effects. The tail-pinch test in mice showed that the administration of this compound resulted in a significant reduction in pain response, indicating its potential as an analgesic agent .

Case Study: Analgesic Testing
In a controlled study, mice received varying doses of the compound. The results indicated a dose-dependent decrease in pain sensitivity, suggesting that higher concentrations may lead to more pronounced analgesic effects.

Neuroprotective Properties

Preliminary studies suggest that this compound may offer neuroprotective benefits. It appears to mitigate oxidative stress in neuronal cells, which is a critical factor in neurodegenerative diseases. This effect was assessed through assays measuring cell viability and oxidative stress markers in cultured neurons .

Table 2: Neuroprotective Effects

TreatmentCell Viability (%)Oxidative Stress Marker Reduction (%)
Control700
Compound (10 µM)8530
Compound (50 µM)9050

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Condensation of 4-methoxyphenylpiperazine with α-ketoester intermediates under reflux conditions in polar aprotic solvents (e.g., dimethylformamide) .
  • Step 2 : Coupling of the resulting piperazinyl-ketone with indole-acetamide precursors via nucleophilic substitution, often catalyzed by bases like sodium hydride .
  • Critical Parameters : Temperature control (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric precision to minimize byproducts .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and piperazine-indole linkage .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ion at m/z 478.2) .
  • X-ray Crystallography : For unambiguous determination of stereochemistry in crystalline derivatives .

Q. What preliminary biological assays are recommended for pharmacological profiling?

  • Methodological Answer : Initial screens should target:

  • Serotonin Receptor Binding : Radioligand displacement assays (e.g., 5-HT₁A/2A subtypes) due to structural similarity to arylpiperazine pharmacophores .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .
  • Table 1 : Reference bioactivity data for structural analogs:
Analog StructureIC₅₀ (5-HT₁A)IC₅₀ (MCF-7)
4-Methoxyphenyl-piperazine12 nM>100 µM
Indole-acetamide derivatives8 nM45 µM

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize selectivity for serotonin receptor subtypes?

  • Methodological Answer :

  • Piperazine Modifications : Introduce electron-withdrawing groups (e.g., -F, -CF₃) at the 4-position of the phenyl ring to enhance 5-HT₁A affinity .
  • Indole Substitutions : Replace the acetamide with sulfonamide groups to reduce off-target binding to dopamine receptors .
  • Computational Modeling : Docking simulations (e.g., AutoDock Vina) using 5-HT₁A crystal structures (PDB: 7E2Z) to predict binding poses .

Q. How can contradictory data on metabolic stability across studies be resolved?

  • Methodological Answer : Discrepancies may arise from:

  • Assay Conditions : Variances in liver microsome sources (human vs. rodent) or incubation times .
  • Structural Isomerism : Check for cis/trans isomerism in the oxoethyl-indole linkage via HPLC chiral separation .
  • Prodrug Strategies : Mask the acetamide as an ester to improve plasma stability, as seen in analogs with 20% higher bioavailability .

Q. What computational methods predict off-target interactions and toxicity?

  • Methodological Answer :

  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify overlap with known kinase or cytochrome P450 inhibitors .
  • Toxicity Prediction : QSAR models (e.g., ProTox-II) to flag hepatotoxicity risks from reactive metabolites .

Methodological Challenges

Q. How to address low yields in the final coupling step of synthesis?

  • Troubleshooting :

  • Solvent Optimization : Switch from DMF to dichloromethane with phase-transfer catalysts (e.g., tetrabutylammonium bromide) .
  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amidation .

Q. What strategies enhance aqueous solubility for in vivo studies?

  • Approaches :

  • Salt Formation : Prepare hydrochloride salts via HCl gas treatment in diethyl ether .
  • Nanoparticle Formulation : Use PEGylated liposomes to achieve >90% encapsulation efficiency .

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